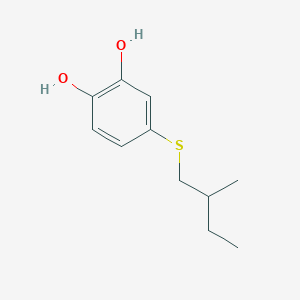

Methyl-2-butylmercapto-4-catechol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100469-46-3 |

|---|---|

Molecular Formula |

C11H16O2S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

4-(2-methylbutylsulfanyl)benzene-1,2-diol |

InChI |

InChI=1S/C11H16O2S/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,12-13H,3,7H2,1-2H3 |

InChI Key |

FDSKJEWQSXGEEZ-UHFFFAOYSA-N |

SMILES |

CCC(C)CSC1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCC(C)CSC1=CC(=C(C=C1)O)O |

Synonyms |

EP 10045 EP-10045 methyl-2-butylmercapto-4-catechol |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Studies of Methyl 2 Butylmercapto 4 Catechol

Electrochemical Properties and Redox Chemistry of Methyl-2-butylmercapto-4-catechol

The electrochemical behavior of this compound is primarily dictated by the redox-active catechol moiety. The presence of methyl and butylmercapto substituents significantly modulates its reactivity and electrochemical characteristics.

Cyclic Voltammetry and Square Wave Voltammetry Investigations on Redox Behavior

The electrochemical oxidation of substituted catechols, including derivatives structurally similar to this compound, has been extensively studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govtandfonline.com The oxidation of the catechol group is typically a quasi-reversible process involving the transfer of two electrons and two protons to form the corresponding o-benzoquinone. marquette.edursc.org

In CV studies, catechols exhibit a characteristic pair of anodic (oxidation) and cathodic (reduction) peaks. researchgate.net The separation between the peak potentials (ΔEp) provides insight into the electron transfer kinetics. researchgate.net For many catechol derivatives, this process is moderately fast. researchgate.net The stability of the generated o-quinone product is often pH-dependent; in basic solutions, the quinone can become unstable, leading to a decrease or disappearance of the cathodic peak upon the reverse scan. marquette.edu The peak current ratio (ipc/ipa) is a key indicator of the stability of the oxidized species, with a ratio close to unity suggesting a stable product over the timescale of the experiment. researchgate.net

The electrochemical response can be summarized in the following table, which illustrates typical voltammetric behavior for catechol derivatives.

| Parameter | Description | Typical Observation |

| Anodic Peak (Epa) | Potential at which the catechol is oxidized to o-quinone. | Varies with substituents and pH. |

| Cathodic Peak (Epc) | Potential at which the o-quinone is reduced back to catechol. | Varies with substituents and pH. |

| Peak Separation (ΔEp) | Epa - Epc. Indicates the reversibility of the redox reaction. | Values greater than 59/n mV (where n=2) suggest a quasi-reversible process. |

| Peak Current Ratio (ipc/ipa) | Ratio of cathodic to anodic peak currents. | A ratio near 1 indicates stability of the o-quinone intermediate. Ratios < 1 suggest subsequent chemical reactions. marquette.edu |

Elucidation of o-Benzoquinone Intermediate Formation and Subsequent Reactions

The two-electron oxidation of this compound leads to the formation of its corresponding o-benzoquinone intermediate: Methyl-2-butylmercapto-1,2-benzoquinone. marquette.eduwikipedia.org These o-quinone species are known to be highly reactive electrophiles. oup.com

Once formed, the o-benzoquinone intermediate can participate in several rapid subsequent reactions:

Dimerization and Polymerization: The quinone can react with the nucleophilic parent catechol molecule, leading to the formation of dimeric and eventually polymeric products. This is a common pathway observed in the electrochemical oxidation of many substituted catechols. marquette.edu

Reaction with Nucleophiles: If other nucleophiles are present in the solution, they can attack the electron-deficient quinone ring. oup.comresearchgate.net

Hydrolysis: In aqueous solutions, particularly in the pH range of 6-8, o-benzoquinone intermediates can undergo hydrolysis. oup.com

The instability of the o-benzoquinone intermediate is often observed in cyclic voltammetry by a decrease in the cathodic peak on the return scan, especially at slower scan rates or higher concentrations, which favor these follow-up chemical reactions. marquette.edu

Analysis of Substituent Effects on Redox Potentials

Substituents on the catechol ring have a profound effect on the redox potential of the molecule. These effects are generally understood in terms of their electron-donating or electron-withdrawing nature. nih.gov

Methyl Group (-CH₃): The methyl group at the 4-position is an electron-donating group (EDG) through an inductive effect. EDGs increase the electron density on the aromatic ring, making the catechol easier to oxidize. Consequently, the methyl group is expected to lower the redox potential of the catechol compared to the unsubstituted parent compound. nih.govualberta.ca

Butylmercapto Group (-S-C₄H₉): The butylmercapto group, a thioether, has dual effects. The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, the lone pairs of electrons on the sulfur can be donated to the ring through resonance, which is an electron-donating effect. For thioether substituents on a benzene (B151609) ring, the electron-donating resonance effect often plays a significant role, which would contribute to lowering the redox potential.

The net effect on the redox potential of this compound would be a combination of these influences. It is anticipated that the combined electron-donating character of the methyl and butylmercapto groups would result in a lower oxidation potential compared to unsubstituted catechol.

| Compound | Substituent(s) | Expected Effect on Redox Potential |

| Catechol | None | Baseline |

| 4-Methylcatechol (B155104) | -CH₃ (EDG) | Lower than catechol ualberta.ca |

| This compound | -CH₃ (EDG), -SC₄H₉ (Net EDG) | Lower than 4-methylcatechol |

Mechanistic Insights into Electron Transfer Processes in Solution and Polymer Films

The mechanism of electron transfer for catechols has been studied in both homogeneous solutions and within polymer films.

In solution, the process is fundamentally a two-electron, two-proton transfer that converts the catechol to an o-quinone. rsc.org For many catechols, including 4-methylcatechol, efficient electron transfer at solid electrodes like glassy carbon requires adsorption of the molecule onto the electrode surface. ualberta.ca Surface modifications that inhibit this adsorption have been shown to drastically slow down the electron transfer kinetics. ualberta.ca

When catechol derivatives are incorporated into a polymer film on an electrode surface, charge transport through the film is necessary for the electrochemical reaction to occur. This transport can happen through two primary mechanisms: utexas.edudtic.mil

Physical Diffusion: The redox-active molecules physically move through the polymer matrix to reach the electrode surface.

Electron Hopping (Self-Exchange): An electron can "hop" between adjacent oxidized and reduced catechol sites within the polymer film. This creates a cascade of electron transfers that propagates charge through the film.

The apparent diffusion coefficient (D_app) measured by electrochemical methods often reflects a combination of both physical diffusion and this electron self-exchange mechanism. utexas.edu In redox-active polymers, this electron hopping can significantly enhance the rate of charge transport compared to physical diffusion alone. researchgate.net

Reaction Mechanisms Involving Thiol and Catechol Functionalities

The interplay between the catechol and the thioether functionalities defines the unique reactivity of this molecule, particularly following its oxidation.

Nucleophilic Addition Reactions to Quinone Species

While the target molecule already possesses a thioether linkage, the o-benzoquinone intermediate formed upon its oxidation is a potent electrophile that can react with external nucleophiles, particularly thiols. researchgate.net The addition of thiol compounds to o-quinones is a reaction of significant biological and chemical interest. nih.gov

Contrary to a simple 1,4-Michael addition, studies on the reaction of thiols (like cysteine or benzenethiol) with o-quinones (such as 4-methyl-o-benzoquinone) have provided strong evidence for a free-radical chain mechanism. nih.govacs.org This mechanism is initiated by an electron transfer between the thiol and the quinone, generating a thiyl radical and a semiquinone radical. The key propagation step is the addition of the thiyl radical to the o-quinone ring. nih.govacs.orgresearchgate.net

This radical pathway explains the observed regiochemistry, which often results in an "anomalous" 1,6-addition, leading to C-5 substituted products in the case of 4-methyl-o-benzoquinone. nih.gov For the quinone of this compound, the existing methyl and butylmercapto groups would sterically and electronically direct the addition of an incoming thiyl radical, influencing the final product distribution. The reaction is often sensitive to the presence of oxygen, which can participate in the radical processes. nih.govresearchgate.net

Oxidative Transformations and Radical Species Generation

The oxidation of catechol derivatives, including those with thioether substituents like this compound, is a multifaceted process that leads to the formation of highly reactive intermediates such as semiquinone radicals and quinones. nih.govresearchgate.net The presence of both electron-donating (methyl) and thioether groups on the catechol ring significantly influences its redox chemistry. The electrochemical oxidation of substituted catechols can proceed via different mechanisms, yielding various products depending on the reaction conditions and the nature of the substituents. daneshyari.com

The initial step in the oxidation of a catechol is typically a one-electron transfer to form a semiquinone radical. nih.gov This process can be initiated chemically, electrochemically, or enzymatically. daneshyari.comnih.gov For catechols substituted with electron-donating groups, the rate of oxidation by agents like dioxygen (O₂) is generally faster. rsc.org The thioether moiety in catechol thioethers has a complex role; while it has a lower oxidation potential than the parent catechol, this does not always correlate to increased oxidative damage. nih.gov In some contexts, catechol thioethers can even act as antioxidants. nih.govnih.gov

Electron Spin Resonance (ESR) spectroscopy is a crucial technique for the detection and characterization of the transient radical species formed during catechol oxidation. nih.govnih.gov ESR studies have successfully identified semiquinone radicals from the oxidation of various catechol derivatives, often stabilized by complexation with metal ions like Mg²⁺. nih.govnih.gov The oxidation process can be complex, sometimes involving the generation of other radical species, such as hydroxyl radicals (•OH), through mechanisms that may involve intermediates like hydrogen peroxide. nih.govnih.gov For instance, the oxidation of catechol estrogens by Cu²⁺ has been shown to produce semiquinone intermediates and subsequently hydroxyl radicals. nih.gov The mechanism often involves the initial oxidation of the catechol to a quinone, which can then react with nucleophiles or undergo further redox reactions. researchgate.net

The oxidation of substituted catechols can lead to a variety of products through competing fragmentation and functionalization pathways. nih.govuky.eduacs.org Functionalization can result in the formation of polyphenols and hydroxylated quinones, while fragmentation can lead to the cleavage of the aromatic ring, producing smaller carboxylic acids. nih.govuky.edu

Intermolecular and Intramolecular Methyl Transfer Reactions and Equilibria

The equilibrium of such a transfer would be governed by the relative thermodynamic stability of the isomers. Factors influencing this stability include steric hindrance, electronic effects of other substituents on the ring, and solvent effects. The presence of the butylmercapto group at the 2-position and the methyl group at the 4-position would create a specific electronic and steric environment that dictates the preferred position of any additional methyl group or the potential for migration of the existing one.

Mechanistically, these transfers can be catalyzed by acids, bases, or metal ions. Metal coordination to the catechol hydroxyl groups can significantly alter their acidity and nucleophilicity, potentially facilitating methyl transfer processes.

Coordination Chemistry and Metal Complexation of this compound and its Analogues

Ligand Properties and Chelating Abilities of Catechol-Thioethers

Catechol-thioethers, such as this compound, are effective chelating ligands for a wide range of metal ions. nih.gov The primary binding site is the pair of adjacent hydroxyl groups on the catechol ring, which can deprotonate to form a bidentate catecholate ligand that binds strongly to metal centers. rsc.orgnih.gov This interaction is fundamental to the adhesive properties of some biological materials and has inspired the design of synthetic materials. nih.govnih.gov

The substituents on the catechol ring play a crucial role in modulating the ligand's properties. Electron-donating or withdrawing groups can tune the electronic environment of the binding site, affecting the stability and reactivity of the resulting metal complexes. rsc.orgrsc.org The thioether group, in addition to its electronic influence, introduces a potential third coordination site (a soft sulfur donor), allowing the ligand to act as a tridentate ligand in some cases. This versatility makes catechol-thioethers interesting components in the design of complex coordination compounds and functional materials. nih.gov The combination of hard (oxygen) and soft (sulfur) donor atoms makes these ligands particularly interesting for coordinating with a variety of metal ions.

The affinity of catechols for specific metal ions can be finely tuned. For example, studies on aluminum chelation have shown that catechols are among the strongest bidentate aluminum binding species. rsc.org The introduction of various substituents allows for the optimization of binding affinity and specificity. rsc.org

Formation and Characterization of Metal-Catecholate Complexes

Metal-catecholate complexes are typically formed by reacting a catechol derivative with a metal salt in an appropriate solvent. nih.govacs.orgmdpi.com The synthesis can be influenced by factors such as pH, the nature of the metal ion, and the solvent system. researchgate.netoup.com For instance, a method for preparing uniform multinary oxide photoelectrodes involves solubilizing multiple metal ions as metal-catechol complexes at a pH where they would normally be insoluble. acs.org Subsequent electrochemical oxidation of the catechol ligands leads to the deposition of a metal-catechol film. acs.org

The characterization of these complexes relies on a suite of analytical techniques. X-ray crystallography is invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govresearchgate.net Spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy provide information about the electronic structure and the bonding within the complex. mdpi.comresearchgate.net Electrochemical techniques, particularly cyclic voltammetry, are used to probe the redox properties of the complexes. researchgate.netjst.go.jp

Structural characterization has revealed various coordination geometries for metal-catecholate complexes, including square-planar, square-pyramidal, and octahedral arrangements, depending on the metal ion and the other ligands present. nih.govresearchgate.netrsc.org For example, complexes of rhenium and molybdenum with tetrachlorocatechol (B74200) have been synthesized and structurally characterized, revealing details about their metal-metal bonding. nih.govelectronicsandbooks.com

Redox Properties of Metal-Catecholate Complexes

The redox behavior of metal-catecholate complexes is rich and complex, often involving both the metal center and the catecholate ligand, which is considered a "redox-active" ligand. nd.edunih.govresearchgate.net The catecholate ligand can exist in three different oxidation states: catecholate (dianion), semiquinone (radical anion), and quinone (neutral). This allows for a series of accessible redox states in the metal complex.

Cyclic voltammetry is a primary tool for investigating these redox properties. researchgate.netelectronicsandbooks.comcapes.gov.brelectronicsandbooks.com Studies on iron-catechol complexes, for example, show that the coordinated complex has a different and more irreversible redox behavior compared to the free iron ion or the free catechol. researchgate.net The pH of the solution can significantly affect the redox potentials, with the oxidation of Fe-catechol complexes being facilitated in lower pH media. researchgate.net

The electronic properties of the metal and any substituents on the catechol ligand have a strong influence on the redox potentials of the complex. nih.gov Zirconium catecholate complexes, for example, show reversible one-electron oxidations for each of the bound catecholate ligands, converting them to semiquinones. rsc.org The interplay between the metal's and the ligand's redox activity can lead to interesting electronic structures and reactivity, including valence tautomerism, where an electron is transferred internally between the metal and the ligand. researchgate.net

Table 1: Electrochemical Data for Mn(I) Complexes with a Redox-Active Catechol Unit This table presents data for model complexes to illustrate the redox-responsive nature of catechol-containing metal complexes. Data is vs. Fc+/Fc in CH₃CN.

| Complex | Epa1 (V) | Epa2 (V) |

| 1 | 0.69 (0.54) | - |

| 2+ | 0.74 (0.61) | 1.15 (1.05) |

| Source: Adapted from J-Stage, Manganese(I) Diimine(tricarbonyl) Complexes with a Redox-active Free Catechol Unit. jst.go.jp | ||

| Note: The specific potentials for this compound complexes would require experimental determination. |

Role of Coordination in ¹⁶O/¹⁸O Exchange Reactions

Recent studies have revealed that the coordination of catechols to transition metal cations can catalyze the rapid exchange of the oxygen atoms of the catechol's hydroxyl groups with oxygen atoms from water (¹⁶O/¹⁸O exchange). rsc.orgnih.govgroenkennisnet.nl This phenomenon is particularly significant for mechanistic studies that use ¹⁸O-labeled water to trace oxidation pathways.

The exchange is notably catalyzed by transition metals like Fe(III) and Cu(II), which are redox-active, while it is less significant or absent with redox-inactive cations like Al(III) and Zn(II) under similar mild conditions. researchgate.netresearchgate.net The reaction proceeds rapidly at neutral or slightly acidic pH and at moderate temperatures (e.g., 37°C). researchgate.net

A proposed mechanism for this exchange involves the formation of a metal-catecholate complex. researchgate.net For redox-active metals like Fe(III) or Cu(II), valence tautomerism within the complex can occur, leading to the formation of a semiquinone-metal(II) species. This electronic rearrangement is thought to facilitate the nucleophilic attack of a water molecule on the carbon atom of the C-O bond, leading to the oxygen exchange. This finding has important implications for interpreting isotope labeling experiments involving catechols in the presence of metal ions and also suggests a potential method for producing ¹⁸O-labeled catechol derivatives. rsc.orgnih.gov

Spectroscopic and Structural Characterization of Methyl 2 Butylmercapto 4 Catechol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl-2-butylmercapto-4-catechol, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the butylmercapto side chain, and the hydroxyl protons. The aromatic region would likely display signals corresponding to the protons on the catechol ring. The butyl group would present a characteristic pattern: a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, another multiplet for the next methylene group, and a triplet for the methylene group bonded to the sulfur atom, with progressively downfield shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show signals for the six carbons of the catechol ring, with those bearing hydroxyl groups appearing significantly downfield. The carbon of the ring-bound methyl group would appear upfield. The four carbons of the n-butyl chain would also be resolved, providing further confirmation of the structure. Data from related compounds like 4-methylcatechol (B155104) show characteristic shifts for the aromatic carbons and the methyl group. bmrb.ionih.gov For instance, in 4-methylcatechol, the methyl carbon appears around 22 ppm, while the aromatic carbons resonate between approximately 118 and 147 ppm. bmrb.io

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic-H | ~6.5 - 7.0 | - | Two distinct signals expected on the catechol ring. |

| Ring-CH₃ | ~2.2 | ~20-22 | Similar to 4-methylcatechol. bmrb.io |

| Ar-OH | ~5.0 - 6.0 (variable) | - | Broad signal, position depends on solvent and concentration. |

| S-CH₂- | ~2.8 - 3.0 | ~30-35 | Methylene group attached to the electron-withdrawing sulfur. |

| -CH₂- | ~1.5 - 1.7 | ~30-33 | Second methylene group of the butyl chain. |

| -CH₂- | ~1.3 - 1.5 | ~21-23 | Third methylene group of the butyl chain. |

| Butyl-CH₃ | ~0.9 | ~13-14 | Terminal methyl group of the butyl chain. |

| Aromatic-C | - | ~115 - 150 | Six distinct signals expected for the ring carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. The IR spectrum of this compound would be dominated by features characteristic of its catechol and alkylthio components.

Key expected absorption bands include:

O-H Stretching: A strong, broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl (-OH) groups of the catechol moiety. The broadness is due to hydrogen bonding. researchgate.net

C-H Stretching (Aromatic): Weaker bands appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.

C-H Stretching (Aliphatic): Stronger bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the butyl and methyl groups.

C=C Stretching (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring.

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region corresponds to the stretching of the aromatic C-O bond of the phenol (B47542) groups. researchgate.net

C-S Stretching: A weak absorption in the 600-800 cm⁻¹ range would indicate the presence of the carbon-sulfur bond of the butylmercapto group.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3010 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₁H₁₆O₂S), the calculated molecular weight is approximately 212.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212.

The fragmentation pattern would provide further structural verification. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-S bond, leading to the loss of the butyl radical (•C₄H₉) to give a prominent fragment ion.

McLafferty Rearrangement: If applicable, this could lead to the loss of butene (C₄H₈).

Loss of small molecules: Fragmentation of the catechol ring could result in the loss of carbon monoxide (CO) or other small, stable molecules.

Analysis of related compounds, such as 4-methylcatechol, shows a prominent molecular ion peak and characteristic fragmentation. nih.govnist.gov

Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 127 | [M - C₄H₉ - CO]⁺ (Subsequent loss of CO) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

UV-Visible Spectroscopy for Electronic Transitions, Purity Assessment, and Binding Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The catechol moiety in this compound acts as the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands related to π → π* transitions within the benzene ring. For simple catechols, these absorptions typically occur around 280 nm. researchgate.net The introduction of the methyl and butylmercapto substituents may cause a slight shift (bathochromic or hypsochromic) in the absorption maximum (λₘₐₓ) and affect the molar absorptivity. This technique is also a valuable tool for assessing the purity of the compound and can be used in binding studies if the compound is intended to interact with other molecules, as complexation often leads to changes in the UV-Vis spectrum. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. This compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, catechols can be readily oxidized to form semiquinone radical anions, which are paramagnetic and EPR-active. This one-electron oxidation could be achieved chemically or electrochemically. EPR spectroscopy would be a critical tool to characterize this radical species, providing information about the distribution of the unpaired electron's spin density across the aromatic ring through analysis of the g-factor and hyperfine coupling constants. EPR has been used extensively to study catecholate complexes with metals like iron, where the radical nature of the ligand is of key interest. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound can be grown as a high-quality single crystal, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles.

This information would unequivocally confirm the connectivity of the atoms and the conformation of the flexible butylmercapto chain. Furthermore, XRD reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (between the hydroxyl groups of neighboring molecules) and van der Waals forces. Such studies are crucial for understanding the solid-state properties of the material. The crystallization and X-ray analysis of related catechol-containing compounds and other organic molecules demonstrate the power of this technique for unambiguous structural assignment. nih.govnih.gov

Computational and Theoretical Chemistry Approaches for Methyl 2 Butylmercapto 4 Catechol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP))

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and predicting a wide array of properties. For molecules similar to catechols, DFT has been used to study their material properties, such as in a combined Molecular Dynamics (MD) and DFT simulation of a catechol-based cyclic oligomer of Polyether Ether Ketone (PEEK). nih.gov In such studies, DFT calculations can yield data on density and volume that are comparable to experimental values. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For example, in studies of temozolomide, the HOMO-LUMO gap was calculated to understand its bioactivity and the charge transfer interactions within the molecule. aimspress.comresearchgate.net The location of these orbitals also reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, providing a guide to its reactive sites. researchgate.net It is used to predict how a molecule will interact with other species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. researchgate.net This analysis is frequently performed alongside DFT and HOMO-LUMO calculations to provide a comprehensive picture of molecular reactivity. researchgate.netnih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. This includes conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their respective energies.

For flexible molecules like catechol derivatives, unrestrained flexible-docking simulations can be used to explore various binding modes within biological systems, such as the active site of an enzyme. doi.orgnih.gov For instance, molecular modeling of a nitrocatechol inhibitor with Catechol-O-methyltransferase (COMT) suggested that its solution structure is best described as an ensemble of different binding configurations rather than a single, fixed state. doi.org Such studies are vital for understanding enzyme-inhibitor interactions and for drug design. doi.orgnih.gov

Reaction Mechanism and Dynamics Studies (e.g., Unified Reaction Valley Approach)

Understanding the precise mechanism of a chemical reaction is a primary goal of computational chemistry.

The Unified Reaction Valley Approach (URVA) is a powerful tool for elucidating reaction mechanisms by analyzing the reaction path on the potential energy surface. nih.gov URVA focuses on the curvature of the reaction path, where maxima in the curvature profile correspond to significant chemical events like bond formation or breakage. nih.gov By decomposing this curvature, researchers can gain detailed insight into the sequence of structural and electronic changes that occur as reactants transform into products. nih.gov This method has been applied to study various catalytic processes, including the methylation of dopamine (B1211576) by catechol-O-methyltransferase, to understand how the enzyme environment facilitates the reaction compared to an aqueous solution. nih.gov

Prediction and Validation of Spectroscopic and Electronic Properties

Computational methods are widely used to predict spectroscopic data, which can then be validated against experimental results. DFT calculations, for example, are employed to compute vibrational frequencies. aimspress.com These calculated frequencies can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes. aimspress.com

Similarly, electronic properties and transitions can be predicted. The study of a catechol-based PEEK oligomer utilized DFT simulations to predict material properties that were then compared with experimental findings. nih.gov For dicopper(II) complexes designed to model catechol oxidase, DFT calculations were used alongside UV/Vis spectroscopy and ESI-MS experiments to understand the influence of ligand structure on catalytic activity. researchgate.net

Theoretical Insights into Redox Behavior and Electron Transfer Pathways

The redox activity of catechols is central to their biological and chemical functions. Computational studies can provide deep insights into the mechanisms of electron transfer.

Synthesis and Investigation of Methyl 2 Butylmercapto 4 Catechol Derivatives and Analogues

Design Principles for Catechol-Thioether Analogues with Modified Structural Motifs

The design of catechol-thioether analogues is a strategic endeavor aimed at modulating the molecule's physicochemical properties, reactivity, and pharmacological profile. researchgate.net A primary principle involves the creation of polyfunctional molecules that capitalize on the distinct properties of both the catechol core and the thioether side chain. researchgate.netdoktornarabote.ru The catechol moiety, particularly when sterically hindered, serves as a primary antioxidant through hydrogen atom or electron transfer. nih.govias.ac.in The thioether linker can confer secondary antioxidant properties, and modifications to its structure or the terminal group attached to it can introduce a range of other biological activities. doktornarabote.runih.gov

A key design strategy is the introduction of a methylene (B1212753) (-CH2-) group to act as a linker, isolating the catechol scaffold from the sulfur atom. nih.gov This modification is explored to assess its impact on antioxidant properties by comparing analogues where the thioether group is bonded directly to the catechol ring versus those with the methylene bridge. doktornarabote.runih.gov Further design considerations involve the introduction of various substituents, such as heterocyclic groups, onto the sulfur atom to potentially enhance protective activity against oxidative damage to biomacromolecules. nih.govias.ac.in

Strategies for Chemical Modification of the Catechol Ring and Alkylmercapto Side Chain

A variety of synthetic strategies have been developed to modify the catechol ring and the alkylmercapto side chain, enabling the creation of a diverse library of analogues.

One common approach for synthesizing catechol thioethers is the Michael addition reaction, where thiols are added to ortho-benzoquinones, which can be generated in-situ from the corresponding catechols. doktornarabote.runih.gov A related method involves the direct aerobic oxidative coupling of various thiols with catechol derivatives, facilitated by a cooperative catalytic system such as gallic acid/Fe₂(SO₄)₃. researchgate.net Nucleophilic substitution reactions also provide a viable route to these compounds. doktornarabote.runih.gov

A versatile method for modifying the alkylmercapto side chain involves the acid-catalyzed reaction of a functionalized catechol, such as 3,5-di-tert-butyl-6-methoxymethylcatechol, with a wide range of thiols (RSH). doktornarabote.ru This reaction proceeds through the generation of a carbocation, which is then attacked by the sulfur-containing nucleophile to yield the corresponding thioether. doktornarabote.ru This strategy allows for the introduction of diverse structural motifs, including various biologically active heterocyclic groups, by simply changing the thiol reactant. researchgate.netdoktornarabote.ru

Modification of the catechol ring itself can be achieved by using different starting materials. For example, introducing halogen substituents onto the catechol ring prior to coupling with a thioether is a strategy to modulate the electronic properties and reactivity of the final product. mdpi.com Furthermore, alternative side chains can be installed on the catechol ring through multi-step synthesis. One such route involves the reductive amination of 3,4-dihydroxybenzaldehyde, followed by deprotection and subsequent amidation with various fatty acids to create 4-substituted catechol analogues with long, varied side chains. nih.govrsc.org

Structure-Reactivity and Structure-Electronic Property Relationships in Modified Derivatives

The structural modifications detailed above have profound effects on the reactivity and electronic properties of catechol-thioether derivatives. These relationships are crucial for tuning the molecules for specific applications.

The introduction of substituents with different electronic characteristics directly alters the reactivity of the catechol ring. Electron-donating groups, for example, make electron transfer from the catechol more favorable, thereby lowering its oxidation potential. acs.org Conversely, electron-withdrawing substituents on the catechol ring decrease the electron density on the coordinating oxygen atoms. ias.ac.in This can impact reactivity in processes like metal complex formation or coupling reactions, where a more positive rho (ρ) value in Hammett analysis indicates that the reaction rate is significantly increased by electron-attracting substituents, consistent with a transition state that has a substantial negative charge. marquette.edu The oxidation of the catechol to its corresponding o-quinone results in a distinct change in the molecule's electronic structure, which can be observed through spectroscopic methods like NMR, where proton signals on the ring shift to a downfield region. acs.org

Lipophilicity, often modulated by the alkylmercapto side chain, is another critical factor in structure-activity relationships. In a study of catechol analogues, a more lipophilic compound demonstrated significantly higher cytotoxic activity against melanoma cell lines compared to a less lipophilic analogue. nih.gov This was attributed to greater intracellular accumulation, highlighting how physical properties governed by structural modifications can directly influence biological reactivity. nih.gov

Interactive Data Table: Substituent Effects on Catechol Properties

This table summarizes how different structural modifications affect the properties and reactivity of catechol derivatives based on research findings.

| Modification | Structural Detail | Observed Effect | Reference |

| Ring Substitution | Addition of electron-donating groups (e.g., methyl, methoxy) | Lowers one-electron redox potential, making oxidation easier. | acs.org |

| Ring Substitution | Addition of electron-withdrawing groups (e.g., sulfonate, carboxylate) | Decreases electron density; can increase rate of certain coupling reactions. | ias.ac.inmarquette.edu |

| Side Chain Linker | Insertion of a methylene (-CH2-) bridge between catechol and thioether | Modulates antioxidant efficiency, sometimes decreasing it. | nih.gov |

| Thioether Substituent | Heterocyclic groups (thiazole, benzoxazole) at sulfur atom | Generally confer effective antioxidant and cytoprotective properties. | nih.gov |

| Thioether Substituent | Adamantyl or thiophenol groups at sulfur atom | Can lead to dual anti/pro-oxidant behavior. | nih.gov |

| Side Chain Lipophilicity | Increased lipophilicity of side chain | Can enhance intracellular accumulation and biological activity (e.g., cytotoxicity). | nih.gov |

Future Research Directions and Emerging Avenues for Methyl 2 Butylmercapto 4 Catechol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing catechol thioethers is a primary focus of future research. Traditional synthetic methods often rely on harsh conditions or expensive catalysts. The future lies in greener alternatives that are both economically viable and sustainable.

Recent advancements have demonstrated the potential of enzyme-catalyzed reactions. For instance, the use of laccase for the synthesis of catechol thioethers from catechols and thiols using aerial oxygen as the oxidant has shown great promise, achieving yields of up to 96% under mild conditions. rsc.orgrsc.org This biocatalytic approach aligns with the principles of green chemistry by utilizing a renewable catalyst and avoiding toxic reagents and byproducts. rsc.org

Another innovative approach is the one-pot synthesis of catechol thioethers from hydrogen sulfide (B99878), o-benzoquinones, and unsaturated hydrocarbons. This method is advantageous as it utilizes readily available and inexpensive starting materials and reduces the formation of disulfide byproducts. researchgate.net Further research could optimize these methods for the specific synthesis of Methyl-2-butylmercapto-4-catechol and expand the substrate scope.

| Synthetic Approach | Key Features | Advantages |

| Laccase-Catalyzed Oxidation | Uses laccase enzyme and aerial oxygen. | High yields (up to 96%), mild reaction conditions, environmentally benign. rsc.orgrsc.org |

| One-Pot Synthesis | Reacts H₂S, o-benzoquinone, and alkenes/alkynes. | Utilizes cheap reagents, reduces byproducts, efficient. researchgate.net |

| Acid-Catalyzed Condensation | Involves reaction of a catechol derivative with a thiol in acidic medium. | Provides a direct route to specific thioether derivatives. nih.govmdpi.comnih.gov |

Future work should focus on expanding the library of biocatalysts, exploring solvent-free reaction conditions, and developing continuous flow processes to enhance the scalability and industrial applicability of these sustainable synthetic routes.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. The formation of the catechol-thioether linkage typically proceeds through the oxidation of the catechol moiety to a highly reactive o-benzoquinone intermediate. This intermediate then undergoes a nucleophilic attack by the thiol.

The mechanism of this key transformation can vary depending on the reaction conditions. In enzyme-catalyzed reactions, such as those using laccase or catechol oxidase, the enzyme's active site, often containing copper ions, facilitates the oxidation of the catechol to the o-quinone. rsc.orgebi.ac.ukresearchgate.net In other cases, chemical oxidants or acidic conditions can promote the formation of the quinone or a related reactive intermediate. nih.govmdpi.com For example, an acid-catalyzed mechanism involves the generation of a carbocation that is subsequently attacked by the sulfur nucleophile. nih.gov

Biomimetic studies using dinuclear copper complexes have provided significant insights into the catalytic cycle of catechol oxidation, revealing a two-step process where the catechol binds to the copper centers. nih.gov Understanding these intricate mechanisms at a molecular level will enable researchers to fine-tune reaction conditions to control regioselectivity, improve yields, and prevent the formation of unwanted side products. Advanced spectroscopic and computational techniques will be instrumental in elucidating the transient intermediates and transition states involved in these complex chemical transformations.

Development of Advanced Functional Materials Based on Catechol-Thioether Architectures

The unique chemical architecture of catechol-thioethers, combining a redox-active catechol ring with a flexible thioether linkage, makes them excellent building blocks for a new generation of advanced functional materials. doktornarabote.ruresearchgate.net The catechol group is well-known for its strong adhesive properties, inspired by the adhesive proteins of marine mussels. nih.gov This allows for the development of powerful underwater adhesives and coatings.

The redox activity of the catechol unit, which can be reversibly oxidized to a quinone, is another key feature that can be exploited. This property is being harnessed to create materials for energy storage applications, such as organic batteries and redox capacitors. doktornarabote.ruresearchgate.netmdpi.com Furthermore, the ability of catechol-thioethers to act as chelating ligands for a variety of metal ions opens up possibilities for their use in creating coordination polymers and polynuclear complexes with interesting magnetic or catalytic properties. doktornarabote.ru

| Application Area | Functionality of Catechol-Thioether | Potential Products |

| Adhesives and Coatings | Strong adhesion via hydrogen bonding, metal coordination, and covalent cross-linking. nih.gov | Underwater glues, anti-fouling coatings, biomedical adhesives. researchgate.netnih.gov |

| Energy Storage | Reversible redox activity of the catechol/quinone couple. doktornarabote.ruresearchgate.net | Organic batteries, redox flow batteries, supercapacitors. mdpi.com |

| Metal Chelation | Binding to metal ions to form stable complexes. doktornarabote.ru | Catalysts, sensors, magnetic materials. |

| Biomaterials | Biocompatibility and ability to form hydrogels. mdpi.com | Tissue engineering scaffolds, drug delivery systems. nih.gov |

Future research in this area will likely focus on the design and synthesis of polymers and hydrogels incorporating the this compound moiety to create materials with tailored properties. The synergy between the adhesive and redox functionalities could lead to the development of "smart" materials that can both bind to a surface and perform an electronic or chemical function.

Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Furthermore, AI/ML can be instrumental in optimizing reaction conditions for the synthesis of catechol-thioethers. By analyzing data from a series of experiments, machine learning algorithms can identify the optimal parameters to maximize yield and purity. The inclusion of 3D structural information into these models can further enhance their predictive power. frontiersin.org

Despite the great potential, challenges such as the need for high-quality data and the interpretability of the models remain. nih.gov Future efforts will focus on developing more robust and transparent AI/ML frameworks and fostering interdisciplinary collaboration between chemists and data scientists to fully harness the power of these technologies in the quest for new and improved catechol-thioether compounds. preprints.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl-2-butylmercapto-4-catechol, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene coupling. For reproducibility:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm completion with FT-IR (disappearance of S-H stretch at ~2550 cm⁻¹).

- Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

- Document reagent stoichiometry, solvent drying methods, and temperature control (±1°C) to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and compare with predicted shifts via computational tools (e.g., ACD/Labs). Key signals: aromatic protons (6.8–7.2 ppm), methyl groups (1.2–1.5 ppm), and thioether linkages (2.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

- Elemental Analysis : Validate %C, %H, and %S within ±0.3% of theoretical values.

- HPLC Purity : Report retention time and area-under-curve (>98% purity for publication) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) for this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl and aromatic protons.

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing splitting.

- Computational Modeling : Use DFT (e.g., Gaussian) to simulate spectra and compare with experimental data.

- Crystallography : If crystalline, perform X-ray diffraction to confirm stereochemistry and hydrogen bonding .

Q. What experimental design strategies are recommended for studying the antioxidant activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- DPPH/ABTS Radical Scavenging : Compare IC50 values with Trolox or ascorbic acid controls. Use triplicate measurements and report standard deviations.

- Lipid Peroxidation Inhibition : Employ rat liver microsomes with Fe²⁺/H₂O₂ induction; quantify malondialdehyde via TBARS assay.

- Cell-Based Models :

- Use HepG2 cells under oxidative stress (H₂O₂-induced) to measure ROS reduction via fluorescent probes (e.g., DCFH-DA).

- Statistical Design : Apply ANOVA with post-hoc Tukey test (p < 0.05) and include dose-response curves .

Q. How can computational methods complement experimental studies on this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDE) for S-H and O-H groups, correlating with antioxidant efficacy.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.

- Docking Studies : Model binding to target enzymes (e.g., tyrosinase) using AutoDock Vina; validate with experimental IC50 .

Data Presentation and Reproducibility

Q. What criteria should be met when reporting purity and stability data for this compound?

- Methodological Answer :

- Purity : Include HPLC chromatograms (baseline resolution, >98% peak area), elemental analysis, and spectral artifacts (e.g., absence of solvent peaks in NMR).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Report degradation products (e.g., oxidation to sulfoxide).

- Storage : Recommend inert atmosphere (N₂) and −20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.